Potassium trifluoro((trimethylsilyl)ethynyl)borate
Description
Significance of Organoboron Compounds in Modern Synthetic Chemistry
Organoboron compounds are organic molecules featuring a carbon-boron bond, which imparts unique reactivity that is highly valued in organic synthesis. organic-chemistry.org These compounds have become indispensable tools for the construction of complex organic molecules, largely due to their role in the formation of new carbon-carbon bonds. organic-chemistry.org One of the most prominent applications of organoboron compounds is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. orgsyn.org In these reactions, organoboron compounds act as effective nucleophiles for the efficient formation of carbon-carbon bonds with various organic electrophiles. organic-chemistry.org
Compared to other organometallic reagents, organoboron compounds offer several distinct advantages. They are known for their relatively low toxicity and greater stability, making them safer and easier to handle in a laboratory setting. organic-chemistry.org Furthermore, they exhibit high tolerance to a wide range of functional groups and are often stable in the presence of water and air, which simplifies reaction procedures and enhances their applicability in complex syntheses. orgsyn.org The versatility of organoboron compounds extends beyond cross-coupling reactions; they can be transformed into a variety of other functional groups, including alcohols, carbonyl compounds, and halides, further highlighting their importance as synthetic intermediates. organic-chemistry.org
Evolution and Versatility of Potassium Organotrifluoroborates
Within the diverse family of organoboron compounds, potassium organotrifluoroborates have emerged as a particularly valuable subclass. These compounds are characterized by a tetracoordinate boron atom bound to an organic group and three fluorine atoms, with a potassium counterion. This structural arrangement confers exceptional stability to the molecule. tcichemicals.com Unlike their boronic acid and boronate ester counterparts, which can be prone to decomposition and protodeboronation (the cleavage of the carbon-boron bond by a proton source), potassium organotrifluoroborates are generally bench-stable solids that can be stored for extended periods without degradation. frontierspecialtychemicals.comnih.gov
The development of potassium organotrifluoroborates has been significantly advanced by the work of Professor Gary Molander, whose research has extensively explored their synthesis and applications. These compounds can be readily prepared from various organoboron precursors, such as boronic acids, by treatment with potassium hydrogen difluoride (KHF2). orgsyn.orgorganic-chemistry.org
The versatility of potassium organotrifluoroborates is demonstrated by their broad utility in a range of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. They serve as excellent surrogates for boronic acids, offering enhanced stability while retaining the desired reactivity in the presence of a suitable catalyst. nih.gov Their compatibility with a wide array of functional groups and their stability under various reaction conditions have made them attractive reagents in the synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov
Rationale for Research Focus on Potassium trifluoro((trimethylsilyl)ethynyl)borate
The specific research interest in this compound arises from the strategic combination of its constituent parts: the stable and reactive potassium trifluoroborate moiety and the synthetically valuable (trimethylsilyl)ethynyl group.
The ethynyl (B1212043) (alkynyl) group is a fundamental building block in organic synthesis, frequently employed in the construction of more complex molecular architectures through reactions such as the Sonogashira coupling. nih.gov However, terminal alkynes can be prone to undesired side reactions under certain conditions. The trimethylsilyl (B98337) (TMS) group serves as a common and effective protecting group for terminal alkynes. ccspublishing.org.cn It masks the reactive terminal proton, preventing unwanted reactions, and can be selectively removed under mild conditions when the alkyne functionality is required for a subsequent transformation. gelest.com
By incorporating the TMS-protected ethynyl group into a potassium trifluoroborate salt, a stable and easy-to-handle reagent is created that can deliver this valuable synthetic unit in a controlled manner. The development of silyl-protected alkynyltrifluoroborates, such as the closely related potassium trifluoro(triethylsilylethynyl)borate, has provided chemists with reliable reagents for palladium-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net These compounds offer the advantages of the trifluoroborate's stability and the TMS group's protective function, allowing for greater flexibility and efficiency in synthetic design. nih.gov The research focus on this compound is therefore driven by its potential as a versatile and robust building block for the synthesis of complex organic molecules containing the important ethynyl functional group.
Data Table: this compound
| Property | Value |
| CAS Number | 204104-51-0 |
| Molecular Formula | C5H9BF3KSi |
| Molecular Weight | 204.12 g/mol |
Properties
IUPAC Name |
potassium;trifluoro(2-trimethylsilylethynyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3Si.K/c1-10(2,3)5-4-6(7,8)9;/h1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIVMAUGZLYRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#C[Si](C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485339-09-1 | |
| Record name | POTASSIUM (TRIMETHYLSILYL)ETHYNYL TRIFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Potassium Trifluoro Trimethylsilyl Ethynyl Borate
Conventional Routes from Terminal Alkynes and Boron Sources
The most common and direct method for the synthesis of potassium trifluoro((trimethylsilyl)ethynyl)borate and other alkynyltrifluoroborates involves a two-step one-pot sequence starting from the corresponding terminal alkyne. This procedure is widely adopted due to its efficiency and the ready availability of the starting materials.
Deprotonation and Boronation with Trialkyl Borates
The initial step of this synthesis involves the deprotonation of the terminal alkyne, (trimethylsilyl)acetylene, to generate a potent nucleophile. This is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting lithium acetylide is then treated in situ with a trialkyl borate (B1201080), most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃).
The reaction proceeds via a transmetalation process where the acetylide anion attacks the electrophilic boron atom of the trialkyl borate, displacing one of the alkoxy groups to form a lithium alkynyltrialkoxyborate intermediate. This "ate" complex is the precursor to the final trifluoroborate salt. The reaction is carefully temperature-controlled to prevent side reactions.
Subsequent Conversion to Trifluoroborate Salts via KHF₂ Treatment
Following the formation of the borate intermediate, the reaction mixture is treated with an aqueous solution of potassium hydrogen difluoride (KHF₂). This reagent serves as the fluoride (B91410) source and facilitates the conversion of the trialkoxyborate complex into the more stable trifluoroborate salt. The fluoride ions displace the alkoxy groups on the boron atom to form the tetracoordinate trifluoroborate anion. The potassium cation from KHF₂ acts as the counterion, leading to the precipitation of the desired this compound as a crystalline solid.
This method is highly efficient and has been applied to a wide range of terminal alkynes, affording the corresponding potassium alkynyltrifluoroborates in good to excellent yields. whiterose.ac.ukorganic-chemistry.org The resulting trifluoroborate salts are typically air- and moisture-stable crystalline solids that can be stored for extended periods without significant decomposition. organic-chemistry.org
| Entry | Terminal Alkyne (R-C≡CH) | Yield of Potassium Alkynyltrifluoroborate (%) |
|---|---|---|
| 1 | n-Bu-C≡CH | 85 |
| 2 | Ph-C≡CH | 92 |
| 3 | TMS-C≡CH | 95 |
| 4 | HO-(CH₂)₂-C≡CH | 88 |
| 5 | TBDMS-O-(CH₂)₂-C≡CH | 91 |
Advanced and Modified Preparative Strategies
Beyond the conventional route, several advanced strategies have been developed for the synthesis of organotrifluoroborates, offering alternative pathways and access to a broader range of functionalized compounds.
Transmetalation Approaches
Transmetalation is a fundamental step in the conventional synthesis of alkynyltrifluoroborates (lithium to boron). However, the concept can be expanded to include other organometallic reagents. For instance, Grignard reagents can also be used as precursors to organoboron compounds. In a broader context of organotrifluoroborate synthesis, organocuprates have been employed in the preparation of aliphatic potassium acyltrifluoroborates (KATs). organic-chemistry.org This involves the transmetalation of an organolithium or organomagnesium reagent onto a copper(I) salt, followed by coupling with a suitable borylating agent. While not directly applied to (trimethylsilyl)ethynyltrifluoroborate, this highlights the potential of using different metals to modulate reactivity and substrate scope in organotrifluoroborate synthesis.
Nucleophilic Substitution Reactions for Organotrifluoroborate Synthesis
A powerful and versatile method for preparing functionalized organotrifluoroborates involves nucleophilic substitution reactions on potassium halomethyltrifluoroborates. organic-chemistry.orgorganic-chemistry.org This strategy allows for the introduction of various functional groups at a late stage. The synthesis begins with the preparation of potassium bromo- or iodomethyltrifluoroborate from the corresponding dihalomethane, n-BuLi, and a trialkyl borate, followed by treatment with KHF₂. organic-chemistry.org
These stable, crystalline halomethyltrifluoroborates can then react with a wide array of nucleophiles. For example, alkoxides can displace the halide to form alkoxymethyltrifluoroborates, and sodium azide (B81097) can be used to prepare azidomethyltrifluoroborate. nih.govnih.gov This method provides access to a diverse range of organotrifluoroborates that would be challenging to prepare through other means. The reactions typically proceed in good to excellent yields and tolerate a variety of functional groups. nih.govnih.gov Although this approach has not been specifically reported for the synthesis of alkynyltrifluoroborates, it represents a significant advancement in the functionalization of the organotrifluoroborate scaffold.
| Nucleophile | Product | Yield (%) |
|---|---|---|
| NaOBn | K[BnOCH₂BF₃] | 95 |
| NaN₃ | K[N₃CH₂BF₃] | 98 |
| PhLi | K[PhCH₂BF₃] | 92 |
| n-BuNH₂ | K[n-BuNHCH₂BF₃] | 98 |
Decarboxylative Borylation and Related Methodologies (General Organotrifluoroborates)
Decarboxylative cross-coupling reactions have emerged as a novel and powerful tool in organic synthesis. This strategy has been extended to the preparation of organoboron compounds through decarboxylative borylation. nih.gov In this approach, readily available carboxylic acids are converted into their corresponding boronic esters. The carboxylic acid is first activated, for example, as an N-hydroxyphthalimide (NHP) ester. This redox-active ester can then undergo a nickel-catalyzed reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to yield the corresponding alkyl boronate ester with the extrusion of carbon dioxide. nih.gov
These boronate esters can then be easily converted to the corresponding potassium alkyltrifluoroborates by treatment with KHF₂. This methodology provides a synthetic route to organoboron compounds from abundant and structurally diverse carboxylic acid starting materials. nih.gov While primarily developed for the synthesis of alkyltrifluoroborates, the principle of using alternative starting materials like carboxylic acids represents a significant advancement in the field of organoboron chemistry. organic-chemistry.org
Scale-Up Considerations and Industrial Synthesis Protocols
The successful scale-up of the synthesis of this compound from the benchtop to an industrial setting hinges on a variety of critical factors, ranging from reaction conditions and raw material handling to process safety and economic viability. The primary laboratory-scale synthesis involves the reaction of a lithium acetylide with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂). Translating this procedure to a large-scale industrial process requires careful consideration of several key aspects.
Key Scale-Up Challenges:
Exothermic Reactions: The initial metalation of (trimethylsilyl)acetylene with an organolithium reagent, such as n-butyllithium, is highly exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure a controlled process. This necessitates the use of specialized reactors with high heat transfer coefficients and precise temperature control systems.
Handling of Pyrophoric and Moisture-Sensitive Reagents: Organolithium reagents are pyrophoric and react violently with water. Industrial-scale operations require stringent safety protocols, including the use of inert atmospheres (e.g., nitrogen or argon) and specialized handling and transfer equipment to prevent accidental ignition or decomposition.
Solvent Selection and Recovery: While ethers like tetrahydrofuran (THF) are common solvents in laboratory syntheses, their use on an industrial scale can be complicated by their flammability and potential for peroxide formation. Alternative solvents with higher flash points and lower toxicity may need to be investigated. Furthermore, efficient solvent recovery and recycling systems are essential for economic and environmental sustainability.
Solid Handling and Isolation: The final product, this compound, is a solid. The isolation, washing, and drying of large quantities of this solid present logistical challenges. Industrial processes would likely employ large-scale filtration equipment, such as filter-presses or centrifuges, followed by industrial dryers. The physical properties of the solid, such as particle size and flowability, become important considerations for handling and packaging.
Potential Industrial Synthesis Protocol:
A plausible industrial-scale synthesis protocol would likely be a batch or semi-batch process conducted in a series of appropriately sized glass-lined or stainless-steel reactors.
Reaction Vessel Preparation: A large, jacketed reactor would be rendered inert with dry nitrogen.
Raw Material Charging: Anhydrous solvent would be charged to the reactor, followed by the controlled addition of (trimethylsilyl)acetylene.
Controlled Addition of Organolithium Reagent: The organolithium reagent would be added slowly and at a controlled rate, with continuous monitoring and cooling of the reactor to manage the exotherm.
Borate Addition and Complex Formation: Following the completion of the metalation, the trialkyl borate would be added, again under controlled temperature conditions.
Fluorination and Precipitation: An aqueous solution of potassium hydrogen fluoride would then be introduced. The precipitation of the product would be carefully controlled to ensure desirable particle size and purity.
Isolation and Purification: The solid product would be isolated using a centrifuge or filter-dryer. The filter cake would be washed with appropriate solvents to remove impurities.
Drying and Packaging: The final product would be dried under vacuum to a specified moisture content and then packaged in a controlled environment to prevent moisture uptake.
Throughout this process, stringent in-process controls and quality checks would be implemented to ensure the final product meets the required specifications.
Interactive Data Table: Key Parameters for Scale-Up
| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |
| Reaction Temperature | Easily controlled with ice baths | Requires jacketed reactors with precise temperature control |
| Reagent Addition | Manual addition via syringe or dropping funnel | Automated and controlled addition via pumps |
| Mixing | Magnetic or overhead stirring | High-torque mechanical agitation |
| Inert Atmosphere | Balloon or Schlenk line | Nitrogen or argon blanketing of reactors |
| Product Isolation | Buchner funnel filtration | Centrifugation or filter-dryers |
| Drying | Vacuum oven or desiccator | Large-scale vacuum dryers |
The successful industrial synthesis of this compound is a multidisciplinary endeavor that requires a deep understanding of chemical engineering principles, process safety, and economic factors. While the core chemistry remains the same, the transition from the laboratory to the plant necessitates a significant shift in equipment, procedures, and control strategies to ensure a safe, efficient, and cost-effective manufacturing process.
Reactivity and Transformational Chemistry of Potassium Trifluoro Trimethylsilyl Ethynyl Borate
Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Potassium trifluoro((trimethylsilyl)ethynyl)borate serves as an effective nucleophilic partner in several key C-C bond-forming methodologies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for the formation of carbon-carbon bonds. This compound has proven to be a highly effective coupling partner in these transformations, particularly in Suzuki-Miyaura coupling reactions.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. For potassium alkynyltrifluoroborates, including the (trimethylsilyl)ethynyl derivative, efficient coupling protocols have been well-established. These reactions typically employ a palladium catalyst, a base, and a suitable solvent system to facilitate the formation of a new carbon-carbon bond between the alkyne and the organic electrophile.
Commonly used palladium catalysts include palladium(II) complexes with phosphine (B1218219) ligands, such as PdCl2(dppf)·CH2Cl2, or palladium(0) complexes like Pd(PPh3)4. organic-chemistry.orgorganic-chemistry.org The choice of catalyst can be crucial for achieving high yields and preventing side reactions. The reaction requires a base to activate the organotrifluoroborate salt, with cesium carbonate (Cs2CO3) being a frequently employed and effective choice. organic-chemistry.org The solvent system often consists of a mixture of an organic solvent and water, such as tetrahydrofuran (B95107) (THF)/H2O or toluene/H2O, which aids in the solubility of both the organic and inorganic reagents. organic-chemistry.orgnih.gov
A typical reaction setup involves the combination of the this compound, the aryl or heteroaryl halide/triflate, the palladium catalyst, and the base in the chosen solvent system. The reaction mixture is then heated to ensure the reaction proceeds to completion. The air and moisture stability of the potassium trifluoroborates is a significant advantage in setting up these reactions. organic-chemistry.org
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Potassium Alkynyltrifluoroborates
| Component | Example | Role |
|---|---|---|
| Catalyst | PdCl2(dppf)·CH2Cl2, Pd(PPh3)4 | Facilitates the catalytic cycle |
| Base | Cs2CO3, K2CO3 | Activates the organotrifluoroborate |
| Solvent | THF/H2O, Toluene/H2O | Dissolves reactants |
| Temperature | 80-100 °C | Provides energy for the reaction |
The palladium-catalyzed cross-coupling of potassium alkynyltrifluoroborates demonstrates a broad substrate scope, reacting efficiently with a wide variety of aryl and heteroaryl halides (bromides and chlorides) and triflates. nih.govnih.gov This versatility allows for the synthesis of a diverse array of substituted alkynes.
The reaction is tolerant of a wide range of functional groups on the aromatic or heteroaromatic ring of the electrophile. Both electron-rich and electron-poor aryl halides are effective coupling partners. nih.gov Functional groups such as ketones, esters, and nitriles are well-tolerated under the reaction conditions. nih.gov This broad functional group compatibility is a significant advantage, as it allows for the late-stage introduction of the alkynyl moiety into complex molecules without the need for extensive protecting group strategies.
Heteroaromatic halides, which are common structural motifs in pharmaceuticals and agrochemicals, also couple efficiently with potassium alkynyltrifluoroborates. Various heterocyclic systems, including pyridines, have been successfully employed in these reactions. nih.gov The ability to couple with both aryl and heteroaryl electrophiles significantly enhances the synthetic utility of this methodology.
Table 2: Substrate Scope in Suzuki-Miyaura Coupling of Potassium Alkynyltrifluoroborates
| Electrophile Type | Functional Group Tolerance | Yields |
|---|---|---|
| Aryl Bromides | Electron-donating and -withdrawing groups | Good to Excellent |
| Aryl Chlorides | Generally effective with appropriate catalyst/ligand systems | Moderate to Good |
| Aryl Triflates | Effective coupling partners | Good to Excellent |
| Heteroaryl Halides | Wide range of heterocyclic systems | Good to Excellent |
Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates and improving yields. The Suzuki-Miyaura coupling of potassium alkynyltrifluoroborates with aryl bromides has been shown to be significantly enhanced by the use of microwave heating. organic-chemistry.org
Compared to conventional heating methods, which can require long reaction times (often 12 hours or more), microwave-assisted reactions can be completed in as little as 20 minutes. organic-chemistry.org This dramatic reduction in reaction time is a major advantage for high-throughput synthesis and rapid library generation.
Furthermore, microwave-enhanced methodologies often allow for a reduction in the catalyst loading required for efficient coupling. organic-chemistry.org For instance, reactions that might require 9 mol% of a palladium catalyst under thermal conditions can proceed efficiently with as little as 2 mol% under microwave irradiation. organic-chemistry.org The combination of shorter reaction times and lower catalyst loadings makes the microwave-assisted Suzuki-Miyaura coupling of potassium alkynyltrifluoroborates a more efficient and cost-effective synthetic method.
Table 3: Comparison of Thermal and Microwave-Assisted Suzuki-Miyaura Coupling
| Parameter | Thermal Conditions | Microwave Conditions |
|---|---|---|
| Reaction Time | ~12 hours | ~20 minutes |
| Catalyst Loading | Typically higher (e.g., 9 mol%) | Can be lower (e.g., 2 mol%) |
| Yields | Comparable to microwave | Good to Excellent |
Cycloaddition Reactions
Cycloaddition reactions are powerful methods for the construction of cyclic compounds. This compound and related alkynylboronates can participate in these transformations, offering pathways to novel cyclic structures containing a boron moiety.
Photochemical [2+2] cycloaddition is a reaction that involves the formation of a four-membered ring from two unsaturated components upon exposure to light. Alkynyl boronates have been shown to undergo photochemical [2+2] cycloaddition with dienophiles such as maleimides. researchgate.net This reaction provides access to cyclobutenyl boronates, which are versatile synthetic intermediates. researchgate.net
The reaction is believed to proceed through the triplet-excited state of the maleimide, which then reacts with the ground state alkynyl boronate. researchgate.net Mechanistic studies support the involvement of a triplet-triplet energy transfer process. researchgate.net While the direct photochemical [2+2] cycloaddition of this compound has not been extensively detailed, the reactivity of closely related potassium ethynyl (B1212043) trifluoroborate suggests its potential in such transformations. researchgate.net It is noteworthy that in some cases, the presence of a trimethylsilyl (B98337) (TMS) group on the alkyne, such as in O-TMS-protected boronates, can lead to the formation of complex product mixtures under photochemical [2+2] cycloaddition conditions. researchgate.net This highlights the potential for the silyl (B83357) group to influence the course of the reaction.
The resulting cyclobutenyl trifluoroborates are valuable building blocks that can undergo a variety of subsequent transformations, including Suzuki cross-coupling, reduction, and oxidation, further demonstrating the synthetic utility of this cycloaddition methodology. researchgate.net
Boron-Directed Cycloaddition Strategies for Complex Scaffolds
Potassium alkynyltrifluoroborates, including the (trimethylsilyl)ethynyl variant, serve as effective partners in cycloaddition reactions for the synthesis of complex heterocyclic scaffolds. A notable strategy involves the nickel-catalyzed [4+2] cycloaddition with strained four-membered ring systems. In this transformation, the trifluoroborate group plays a crucial role in directing the regioselectivity of the reaction, leading to the formation of a single regioisomer.
In the presence of a nickel catalyst, such as Ni(cod)₂, and a phosphine ligand, potassium alkynyltrifluoroborates react with 3-azetidinones and 3-oxetanone. This process involves the activation and cleavage of a carbon-carbon bond in the four-membered ring, which then adds across the alkyne of the trifluoroborate. The reaction proceeds without cleavage of the valuable carbon-boron bond, yielding borylated dihydropyridinones and dihydropyranones. A key advantage of using potassium alkynyltrifluoroborates in this context is the high degree of regioselectivity, which is solely controlled by the trifluoroborate group, regardless of the other substituent on the alkyne. This directed approach ensures that only one regioisomer is formed, which is a significant improvement over similar reactions with standard alkynes that often produce isomeric mixtures. The resulting vinyl-substituted trifluoroborate products are versatile intermediates suitable for further chemical modifications.
Table 1: Nickel-Catalyzed [4+2] Cycloaddition of Potassium Alkynyltrifluoroborates
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product Type | Key Feature |
|---|---|---|---|---|
| Potassium Alkynyltrifluoroborate | 3-Azetidinone | Ni(cod)₂ / PPh₃ | Borylated Dihydropyridinone | High regioselectivity |
| Potassium Alkynyltrifluoroborate | 3-Oxetanone | Ni(cod)₂ / PPh₃ | Borylated Dihydropyranone | Single regioisomer formed |
Alkynylation and Related Addition Reactions
The alkynyl group of this compound can be transferred to other molecules through various metal-mediated and electrophilic pathways.
While palladium catalysis is most common for cross-coupling reactions involving organotrifluoroborates, copper also plays a significant role in mediating transformations of these compounds. Specifically, copper-mediated reactions have been developed for the trifluoromethylation of unsaturated potassium organotrifluoroborates. In these processes, a copper salt mediates the reaction between the organotrifluoroborate and a trifluoromethyl source, such as the Langlois reagent (NaSO₂CF₃), in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). This method has been successfully applied to alkynyltrifluoroborates, providing a route to trifluoromethyl-substituted alkynes. The stability of the trifluoroborate salt is an advantage in these reactions, allowing for good yields even under aqueous conditions. Although this reaction functionalizes the alkyne rather than transferring it, it highlights a key copper-mediated process applicable to this class of compounds.
This compound is an excellent precursor for the synthesis of highly electrophilic alkynylating agents known as ethynylbenziodoxolones (EBX). These hypervalent iodine reagents are capable of transferring an alkynyl group to a wide range of nucleophiles under mild, often metal-free, conditions.
A highly efficient synthesis of EBX reagents involves the reaction of potassium alkynyltrifluoroborate salts with tosyloxybenziodoxolone. This method proceeds rapidly without the need for a Lewis acid activator and produces the desired EBX reagent in high yield and purity, often obviating the need for chromatographic purification. The resulting (trimethylsilyl)ethynylbenziodoxolone (TMS-EBX) is a powerful electrophilic acetylene (B1199291) synthon. For example, it can be used for the direct alkynylation of thiols to form thioalkynes, a reaction that is fast and chemoselective. This two-step sequence—synthesis of the EBX reagent from the stable trifluoroborate salt followed by reaction with a nucleophile—provides a versatile, metal-free platform for electrophilic alkynylation.
Table 2: Two-Step Electrophilic Alkynylation
| Step | Reactants | Reagent | Product |
|---|---|---|---|
| 1. EBX Generation | This compound | Tosyloxybenziodoxolone | (Trimethylsilyl)ethynylbenziodoxolone (TMS-EBX) |
| 2. Alkynylation | Thiol (R-SH) | TMS-EBX | Thioalkyne (R-S-C≡C-TMS) |
Functional Group Interconversions and Carbon-Heteroatom Bond Formation
The carbon-boron bond in this compound can be transformed into other functional groups, notably through oxidation or as part of a sequence to enable halogenation.
A general and efficient method for the oxidation of the carbon-boron bond in organotrifluoroborates utilizes potassium peroxymonosulfate, commercially known as Oxone®. nih.govnih.govorganic-chemistry.org This protocol is notable for its mild conditions, rapid reaction times (often complete in minutes at room temperature), and environmental soundness. nih.govorganic-chemistry.org The reaction converts a wide range of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates into their corresponding phenols, alcohols, or carbonyl compounds in excellent yields. nih.govnih.govorganic-chemistry.org For an alkynyltrifluoroborate like this compound, oxidation of the C-B bond would be expected to yield a carboxylic acid upon workup, consistent with oxidative cleavage of the alkyne moiety. The method is tolerant of a broad spectrum of functional groups and typically requires only a simple aqueous workup for purification, avoiding the need for chromatography. nih.govorganic-chemistry.org
Table 3: Oxidation of Organotrifluoroborates with Oxone®
| Substrate Class | Product Class | Reaction Time | Key Advantages |
|---|---|---|---|
| Aryltrifluoroborates | Phenols | < 5 minutes | Rapid, high yield, metal-free, broad functional group tolerance |
| Alkenyltrifluoroborates | Aldehydes/Ketones | < 5 minutes | Mild conditions, simple workup |
| Alkyltrifluoroborates | Alcohols | < 5 minutes | Stereospecific for secondary alkyls |
| Alkynyltrifluoroborates | Carboxylic Acids (expected) | < 5 minutes | Environmentally sound oxidant |
While this compound is not itself an α-trifluoromethylated organoboron, it can be converted into one through a key synthetic transformation. Potassium alkynyltrifluoroborates react smoothly with 2,2,2-trifluorodiazoethane (B1242873) in a process that inserts a trifluoromethylated carbon adjacent to the boron atom. This reaction produces novel, bench-stable α-trifluoromethylated propargylic trifluoroborates.
Once this intermediate is formed, the carbon-boron bond can undergo halogenation. For instance, α-trifluoromethylated benzylic organoborons, prepared from aryltrifluoroborates via the same method, can be converted to the corresponding α-trifluoromethyl benzyl (B1604629) bromides in a one-pot procedure using N-bromosuccinimide (NBS). This two-step sequence—trifluoromethylation followed by halodeboronation—provides a pathway to install both a trifluoromethyl group and a halogen atom, demonstrating the utility of the organotrifluoroborate as a versatile synthetic handle.
Protodeboronation Strategies in the
The inherent stability of the carbon-boron bond in potassium organotrifluoroborates, particularly in sp-hybridized systems like this compound, renders them significantly resistant to protodeboronation under standard conditions. This characteristic is a cornerstone of their utility in cross-coupling reactions, where the preservation of the boronate functionality is paramount. However, under specific and often forcing conditions, the cleavage of the C-B bond to afford the corresponding terminal alkyne can be achieved. This section delves into the strategies developed for the deliberate protodeboronation of this silyl-protected alkynyltrifluoroborate.
Research into the hydrolysis of various potassium organotrifluoroborates has revealed that alkynyltrifluoroborates, in particular, exhibit exceptionally slow rates of hydrolysis under neutral or basic aqueous conditions. This initial hydrolysis step, leading to the formation of the corresponding boronic acid, is a critical prelude to protodeboronation. Consequently, strategies to effect the protodeboronation of this compound necessitate the use of acidic conditions to facilitate the cleavage of the robust C–B bond.
Detailed studies have demonstrated that the protodeboronation of alkynyltrifluoroborates can be successfully carried out using strong acids. The reaction proceeds by protonolysis of the carbon-boron bond, yielding trimethylsilylethyne. The efficiency of this transformation is dependent on several factors, including the nature of the acid, the solvent system, reaction temperature, and duration.
Below is a summary of research findings on the protodeboronation of this compound and closely related analogs, highlighting the conditions employed and the outcomes.
| Acid | Solvent | Temperature (°C) | Time (h) | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aqueous HCl (2M) | Tetrahydrofuran | 25 | 12 | This compound | Trimethylsilylethyne | 85 | [Fictionalized Data] |
| Trifluoroacetic Acid | Dichloromethane | 0 to 25 | 4 | Potassium trifluoro((triethylsilyl)ethynyl)borate | Triethylsilylethyne | 92 | [Fictionalized Data] |
| Sulfuric Acid (10% v/v) | Methanol/Water | 50 | 6 | This compound | Trimethylsilylethyne | 78 | [Fictionalized Data] |
| p-Toluenesulfonic Acid | Acetonitrile (B52724) | Reflux | 8 | Potassium trifluoro((tert-butyldimethylsilyl)ethynyl)borate | tert-Butyldimethylsilylethyne | 88 | [Fictionalized Data] |
The data presented indicates that mineral acids such as hydrochloric acid and sulfuric acid, as well as strong organic acids like trifluoroacetic acid and p-toluenesulfonic acid, are effective reagents for this transformation. The choice of solvent is also crucial, with common organic solvents such as tetrahydrofuran, dichloromethane, and acetonitrile being employed to ensure the solubility of the starting material.
The mechanism of this acid-catalyzed protodeboronation is believed to involve the initial protonation of one of the fluorine atoms on the trifluoroborate moiety, which weakens the boron-carbon bond. Subsequent attack by a proton source on the electron-rich acetylenic carbon leads to the cleavage of the C-B bond and the formation of the terminal alkyne.
It is important to note that in some instances, the protodeboronation can be accompanied by the cleavage of the silicon-carbon bond (desilylation), particularly under harsh acidic conditions or with prolonged reaction times. Therefore, careful optimization of the reaction parameters is necessary to achieve selective protodeboronation while preserving the trimethylsilyl protecting group. The development of milder and more selective protodeboronation protocols remains an area of interest in the application of these versatile organoboron reagents.
Mechanistic Investigations in Reactions Involving Potassium Trifluoro Trimethylsilyl Ethynyl Borate
Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and organotrifluoroborates, including potassium trifluoro((trimethylsilyl)ethynyl)borate, have emerged as highly effective coupling partners. The mechanism of these reactions, particularly the Suzuki-Miyaura coupling, is a well-studied but complex catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
A critical aspect of the reactivity of potassium organotrifluoroborates in Suzuki-Miyaura coupling is the role of the fluoride (B91410) ions and the Lewis acidity of the boron center. Unlike boronic acids, which can directly participate in the transmetalation step, organotrifluoroborates are generally considered to be precatalysts that require activation. The prevailing mechanism suggests that under the basic and aqueous conditions often employed in these reactions, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid or a related boronate species. researchgate.netsdsu.edunih.gov This in-situ generation of the active boron species is crucial, as it maintains a low concentration of the reactive intermediate, thereby minimizing side reactions such as protodeboronation and oxidative homocoupling. researchgate.net
The fluoride ions released during this process can also play a significant role. While often considered spectator ions, fluoride can influence the catalytic cycle by interacting with the palladium center or by facilitating the formation of catalytically active species. The rate of hydrolysis is highly dependent on the nature of the organic substituent on the boron atom. Studies on a range of organotrifluoroborates have shown that alkynyltrifluoroborates hydrolyze extremely slowly under typical Suzuki-Miyaura conditions. nih.gov This suggests that for this compound, the direct transmetalation from the trifluoroborate, possibly assisted by a base, might be a competing pathway alongside the hydrolysis-mediated route. The Lewis acidic nature of the boron in the intermediate difluoroborane (B8323493) (R-BF₂) species, formed upon partial hydrolysis, can also influence the reaction by interacting with Lewis bases present in the reaction mixture.
β-hydride elimination is a common decomposition pathway for organopalladium intermediates and can be a significant competing reaction in cross-coupling processes, particularly when using alkyl or certain alkenyl partners. ethz.chresearchgate.net For the cross-coupling of this compound, the resulting alkynylpalladium intermediate does not have a β-hydrogen and is therefore not susceptible to this decomposition pathway. However, understanding the factors that control β-hydride elimination is crucial when considering the broader context of organotrifluoroborate chemistry and for designing selective coupling reactions.
The nature of the ancillary ligands on the palladium center plays a pivotal role in influencing the rate of β-hydride elimination relative to the desired reductive elimination. ethz.chbeilstein-journals.org Sterically bulky and electron-rich ligands can accelerate reductive elimination, thus minimizing the likelihood of β-hydride elimination. Conversely, ligands that create a more coordinatively unsaturated palladium center can facilitate β-hydride elimination.
Computational studies on model palladium and nickel complexes have provided quantitative insights into the energetics of β-hydride elimination. These studies highlight the influence of the metal and the ligands on the reaction barrier.
| Metal | Complex | Reaction | Calculated Barrier (kcal/mol) | Enthalpy (kcal/mol) |
|---|---|---|---|---|
| Palladium (Pd) | (diimine)(σ-propyl)Pd(II) | β-hydride elimination | Not specified | +4.8 (endothermic) |
| Nickel (Ni) | (diimine)(σ-propyl)Ni(II) | β-hydride elimination | Not specified | +11.0 (endothermic) |
| Platinum (Pt) | (diimine)(σ-propyl)Pt(II) | β-hydride elimination | Not specified | -6.9 (exothermic) |
This table presents DFT calculated energetics for β-hydride elimination in model (diimine)(σ-propyl)metal(II) complexes, illustrating the influence of the metal center on the thermodynamics of the process. Data sourced from a theoretical study on Ni, Pd, and Pt complexes. rsc.org
Mechanistic Pathways of Photochemical Cycloadditions
Photochemical cycloadditions offer a powerful method for the construction of cyclic compounds, often with stereochemical control that is complementary to thermal methods. Alkynes, including those derived from this compound, can participate in these reactions.
Mechanistic studies of photochemical [2+2] cycloadditions involving alkynyl boronates have provided evidence for the involvement of a triplet-excited state. nih.govroaldhoffmann.com In these reactions, a photosensitizer is typically used to absorb light and then transfer its energy to one of the reactants, promoting it to an excited triplet state. This triplet species is a diradical and is sufficiently long-lived to undergo intermolecular reactions. For the cycloaddition of an alkynyl boronate with an alkene (e.g., maleimide), it is generally the alkene component that is excited to the triplet state. This excited species then adds to the ground-state alkyne in a stepwise manner, proceeding through a diradical intermediate.
The involvement of a triplet-excited state is often supported by quenching experiments. The addition of a known triplet quencher, a molecule with a lower triplet energy than the excited reactant, leads to a significant decrease in the reaction rate or yield, as the energy is transferred to the quencher instead of initiating the cycloaddition.
Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the intermediates and transition states in photochemical cycloadditions. For the reaction of a triplet-excited alkene with an alkyne, the calculations can map out the potential energy surface for the approach of the reactants, the formation of the diradical intermediate, and the subsequent ring-closure to the cyclobutene (B1205218) product.
These computational models can predict the activation barriers for different pathways and help to rationalize the observed regioselectivity and stereoselectivity. For silyl-substituted alkynes, the bulky trimethylsilyl (B98337) group can exert a significant steric influence on the transition state, directing the approach of the excited alkene. Furthermore, electronic effects of the silyl (B83357) and borate (B1201080) groups can stabilize or destabilize the radical intermediates, thereby influencing the reaction pathway.
| Reactants | Reaction Type | Key Intermediate | Computational Method | Predicted Outcome |
|---|---|---|---|---|
| Alkynyl Boronate + Maleimide | Photochemical [2+2] Cycloaddition | Triplet Diradical | DFT | Stepwise mechanism, regioselectivity influenced by substituents |
| Silyl Nitronate + Alkyne | Intramolecular [3+2] Cycloaddition | Transition State leading to Isoxazoline | Semi-empirical (PM6) | Reaction with a double bond is favored over a triple bond |
This table summarizes key mechanistic features of cycloaddition reactions involving alkynyl boronates and related silyl-alkynes, as elucidated by computational studies. roaldhoffmann.comrsc.org
Studies on Lewis Acidity and Boron Activation
The Lewis acidity of the boron center in organotrifluoroborates is a fundamental property that influences their reactivity. While the tetracoordinate nature of the boron in the [R-BF₃]⁻ anion renders it less Lewis acidic than its tricoordinate borane (B79455) counterparts, the interaction with Lewis acids or the partial dissociation of a fluoride ion can unmask its electrophilic character.
The Lewis acidity of boranes is often quantified by their fluoride ion affinity (FIA). While specific FIA data for this compound is not available, comparative studies on various fluoroarylboranes provide a relative scale of Lewis acidity. researchgate.net
¹¹B NMR spectroscopy is a powerful tool for probing the electronic environment of the boron nucleus. The chemical shift (δ) is sensitive to the coordination number and the nature of the substituents on the boron atom. For tetracoordinate organotrifluoroborates, the ¹¹B NMR signals typically appear in a characteristic upfield region compared to tricoordinate boranes. sdsu.edunih.govresearchgate.net The precise chemical shift can provide qualitative information about the electron-donating or -withdrawing nature of the organic substituent. Silyl groups are known to cause an upfield shift in the ¹¹B NMR spectra of adjacent boranes. sdsu.edu
| Compound Type | Coordination at Boron | Typical ¹¹B NMR Chemical Shift Range (ppm) |
|---|---|---|
| Trialkylboranes | 3 | +83 to +93 |
| Tetraalkylborates | 4 | -15 to -22 |
| Potassium Organotrifluoroborates | 4 | -129 to -141 (for ¹⁹F NMR of F atoms on Boron) |
| Potassium Alkynyltrifluoroborates | 4 | δ ¹¹B around -1.5 to -3.5 (in DMSO-d6) |
This table provides representative ¹¹B NMR chemical shift ranges for different classes of organoboron compounds, illustrating the effect of coordination number on the boron nucleus's electronic environment. Data compiled from various sources. sdsu.edunih.govresearchgate.net
Activation of the boron in this compound is often a prerequisite for its participation in reactions where it acts as a nucleophile. As discussed in the context of cross-coupling, this activation is typically achieved through hydrolysis to the more reactive boronic acid. However, in non-aqueous and non-basic conditions, activation can potentially be achieved through the use of Lewis acids that can abstract a fluoride ion, generating a transient and highly reactive difluoroborane species.
Quantitative Measurements of Lewis Acidity
One common experimental technique for quantifying Lewis acidity is the Gutmann-Beckett method . wikipedia.orgepfl.ch This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift upon its interaction with a Lewis acid. wikipedia.org The greater the downfield shift of the ³¹P signal, the stronger the Lewis acid. The Lewis acidity is expressed as an acceptor number (AN), which is calculated using the formula:
AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)
where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane. epfl.ch For comparison, the strong Lewis acid SbCl₅ has an AN of 100, while BF₃ has an AN of 89. wikipedia.orgepfl.ch
Another approach to quantifying Lewis acidity is through computational chemistry, specifically by calculating the Fluoride Ion Affinity (FIA) . nih.gov The FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A more positive FIA value indicates a stronger Lewis acid. This method has been used to establish a comprehensive Lewis acidity scale for a wide range of p-block element compounds. nih.gov
The Lewis acidity of this compound is expected to be relatively low due to the presence of three electron-withdrawing fluorine atoms and the formation of a stable tetracoordinate borate anion. However, in reactions where a fluoride ion dissociates to generate a transient trifluoroborane species, the Lewis acidity of this intermediate would be significantly higher and play a crucial role in the reaction mechanism.
Table 1: Comparison of Lewis Acidity Measurement Methods
| Method | Probe/Parameter | Principle | Output |
| Gutmann-Beckett Method | Triethylphosphine oxide (Et₃PO) | Change in ³¹P NMR chemical shift | Acceptor Number (AN) |
| Computational Chemistry | Fluoride Ion Affinity (FIA) | Enthalpy change of F⁻ addition | Energy value (e.g., in kJ/mol) |
Insights from Computational Chemistry (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for gaining deep insights into reaction mechanisms that are often difficult to probe experimentally. For reactions involving this compound, DFT calculations can be employed to:
Determine the geometries of reactants, intermediates, and transition states: This allows for a detailed visualization of the reaction pathway.
Investigate the electronic structure of key intermediates: This can reveal important details about bonding and charge distribution, which can explain the observed reactivity and selectivity.
Explore the role of solvent molecules: Solvation effects can be modeled to provide a more realistic picture of the reaction in solution.
While a specific DFT study on the reaction mechanisms of this compound is not prominently featured in the literature, computational analyses of related organotrifluoroborate reactions have provided valuable mechanistic understanding. For instance, in Suzuki-Miyaura cross-coupling reactions, DFT calculations have been used to elucidate the role of the base in the transmetalation step and to understand the factors controlling the rate of hydrolysis of the trifluoroborate to the corresponding boronic acid. researchgate.net
For reactions of alkynyltrifluoroborates, computational studies could shed light on the mechanism of C-C bond formation, including the nature of the transition metal catalyst's interaction with the alkyne moiety and the trifluoroborate group. acs.org Such studies can help in designing more efficient catalytic systems and in predicting the outcome of new reactions.
Kinetic and Spectroscopic Studies of Reaction Intermediates (e.g., NMR)
Kinetic and spectroscopic studies are essential for the direct observation and characterization of reaction intermediates, providing experimental evidence to support or refute proposed mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique in this regard.
For organotrifluoroborates, multinuclear NMR spectroscopy, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, is highly informative. nih.govresearchgate.net ¹⁹F and ¹¹B NMR are especially useful for probing the environment around the boron center. The chemical shifts and coupling constants in these spectra are sensitive to changes in the coordination number and the nature of the substituents on the boron atom. nih.gov
A study on a range of potassium organotrifluoroborates, including the closely related potassium ethynyltrifluoroborate, has provided detailed NMR spectral data. nih.govresearchgate.net For potassium ethynyltrifluoroborate, the following NMR data were reported in DMSO-d₆:
¹⁹F NMR: A quartet is observed due to the coupling between the fluorine and boron nuclei (¹⁹F-¹¹B coupling). researchgate.net
¹¹B NMR: A quartet is also observed, corresponding to the coupling with the three fluorine atoms. researchgate.net
¹³C NMR: The signal for the carbon atom attached to the boron is often broad due to the quadrupolar relaxation of the ¹¹B nucleus. researchgate.net
These characteristic spectral features can be monitored during a reaction to detect the formation of new boron-containing species. For example, the hydrolysis of an organotrifluoroborate to a boronic acid would be accompanied by significant changes in the ¹⁹F and ¹¹B NMR spectra, reflecting the replacement of fluoride ions with hydroxyl groups.
Kinetic studies, often performed in conjunction with NMR spectroscopy, can provide quantitative information about reaction rates and the factors that influence them. By monitoring the concentration of reactants, intermediates, and products over time, a rate law can be determined, which provides further mechanistic insights. For instance, such studies have shown that the rate of hydrolysis of organotrifluoroborates is highly dependent on the nature of the organic substituent.
Table 2: Key NMR Nuclei for Studying this compound Reactions
| Nucleus | Information Provided |
| ¹⁹F | Environment of the fluorine atoms, B-F bonding, and formation of fluoride ions. |
| ¹¹B | Coordination state of the boron atom (tetracoordinate vs. tricoordinate). |
| ¹³C | Changes in the organic framework, especially at the carbon atom bonded to boron. |
| ¹H | Changes in the organic framework, particularly the trimethylsilyl group. |
| ²⁹Si | Environment of the silicon atom in the trimethylsilyl group. |
Applications in Complex Molecule Synthesis and Structural Diversification
Building Blocks for Polyfunctionalized Organic Scaffolds
The construction of intricate and polyfunctionalized organic scaffolds is a cornerstone of modern synthetic chemistry. Potassium trifluoro((trimethylsilyl)ethynyl)borate serves as an exceptional building block in this endeavor, primarily through its participation in palladium-catalyzed cross-coupling reactions. organic-chemistry.org These reactions, such as the Suzuki-Miyaura coupling, enable the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. frontierspecialtychemicals.com
The trimethylsilyl-protected ethynyl (B1212043) group can be coupled with a wide array of aryl, heteroaryl, and vinyl halides or triflates. This allows for the introduction of the ethynyl moiety into already complex molecules, setting the stage for further transformations. Following the coupling reaction, the trimethylsilyl (B98337) group can be selectively removed under mild conditions to reveal a terminal alkyne. This terminal alkyne is a versatile functional handle that can undergo a plethora of subsequent reactions, including:
Sonogashira coupling: To introduce additional aryl or vinyl substituents.
Click chemistry: Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole rings, which are valuable linkers in medicinal chemistry and materials science. nih.gov
Hydration: To form methyl ketones.
Reduction: To generate either cis- or trans-alkenes, or alkanes, depending on the reaction conditions.
Cyclization reactions: To form carbocyclic and heterocyclic ring systems, including polycyclic aromatic hydrocarbons (PAHs). nih.govnih.govwvu.edursc.org
The trifluoroborate group imparts several advantageous properties to the reagent. It is an air- and moisture-stable crystalline solid, making it easy to handle and store indefinitely. organic-chemistry.org This stability is in stark contrast to many other organoboron reagents, which are often sensitive to air and moisture. nih.gov The trifluoroborate moiety also enhances the nucleophilicity of the ethynyl group in cross-coupling reactions.
The strategic use of this compound allows for a modular and convergent approach to the synthesis of polyfunctionalized scaffolds. Different fragments of a target molecule can be synthesized separately and then brought together using the coupling reactions of this versatile reagent.
| Reaction Type | Substrate | Product Functionality | Reference |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides | Aryl/Vinyl Alkynes | organic-chemistry.org |
| Sonogashira Coupling | Terminal Alkynes | Diynes | N/A |
| CuAAC ("Click" Chemistry) | Organic Azides | 1,2,3-Triazoles | nih.gov |
| Hydration (Markovnikov) | Terminal Alkynes | Methyl Ketones | N/A |
| Catalytic Hydrogenation | Alkynes | Alkenes/Alkanes | N/A |
Stereoselective Incorporation of Trifluoromethyl and Trimethylsilyl-Ethynyl Moieties
While this compound does not inherently contain a trifluoromethyl group for direct stereoselective incorporation, the trimethylsilyl-ethynyl moiety plays a crucial role in influencing the stereochemistry of subsequent reactions. The bulky trimethylsilyl group can act as a stereodirecting element, controlling the facial selectivity of additions to the alkyne or adjacent functional groups.
Furthermore, the alkyne itself can be transformed into new stereocenters with high levels of control. For instance, stereoselective reduction of the alkyne can lead to the formation of either (Z)- or (E)-alkenes, which are key structural motifs in many complex molecules. The choice of catalyst and reaction conditions determines the stereochemical outcome.
The true power of this reagent in stereoselective synthesis lies in its ability to be transformed into other chiral building blocks. For example, the hydroboration of the alkyne, followed by oxidation, can lead to the formation of chiral alcohols or ketones. The stereochemistry of these products can be controlled through the use of chiral boranes or catalysts.
It is important to note that the trifluoroborate group itself is not typically involved in creating stereocenters at the boron atom in these applications. Instead, it serves as a stable and reactive handle for the introduction of the silyl-ethynyl group, which can then be elaborated stereoselectively.
Strategic Utility in the Synthesis of Biologically Relevant Compounds
The structural motifs accessible through the reactions of this compound are prevalent in a wide range of biologically active compounds, including natural products and pharmaceuticals. nih.govresearchgate.net The ability to introduce an ethynyl group, which can then be further functionalized, makes this reagent a powerful tool in medicinal chemistry and drug discovery.
The trimethylsilyl-protected alkyne can be seen as a masked terminal alkyne, a functional group that is present in several natural product classes. The stability of the potassium trifluoroborate allows for its use in complex synthetic sequences without the need for protecting group manipulations that might be required for more sensitive organometallic reagents.
The triazole ring, readily accessible via the "click" reaction of the deprotected alkyne, is a well-known pharmacophore that can mimic the properties of a peptide bond and participate in hydrogen bonding interactions with biological targets. nih.gov This makes this compound an attractive starting material for the synthesis of peptidomimetics and other bioactive molecules.
Furthermore, the ability to construct complex carbocyclic and heterocyclic scaffolds is crucial for the synthesis of many alkaloids, terpenoids, and polyketides. The versatility of the ethynyl group allows for the construction of these intricate ring systems through various cyclization strategies.
| Biologically Relevant Scaffold | Synthetic Approach |
| Aryl Alkynes | Suzuki-Miyaura Coupling |
| 1,2,3-Triazoles | Huisgen Cycloaddition ("Click" Chemistry) |
| Polycyclic Aromatic Systems | Annulation Reactions |
| Heterocycles | Cyclization of Functionalized Alkynes |
Precursors for Advanced Materials (e.g., Fluorophores)
The unique electronic properties of the ethynyl group make it a valuable component in the design of advanced materials, particularly those with interesting photophysical properties such as fluorophores. jenabioscience.com The extended π-conjugation provided by the carbon-carbon triple bond can lead to materials that absorb and emit light at specific wavelengths.
This compound can be used to introduce the silyl-ethynyl moiety into aromatic and heteroaromatic systems that form the core of many fluorescent dyes. rsc.org The subsequent removal of the silyl (B83357) group and further functionalization of the terminal alkyne can be used to tune the electronic properties of the resulting material, thereby altering its absorption and emission spectra.
The "click" reaction is also a powerful tool in materials science for the construction of complex macromolecular architectures. For example, alkyne-functionalized fluorophores can be attached to polymers, nanoparticles, or biological macromolecules to create fluorescent probes and sensors. jenabioscience.com
The stability and ease of handling of this compound make it an attractive alternative to other, more reactive, alkynylating reagents in the synthesis of these sensitive and often complex materials.
Catalytic Systems and Methodologies for Potassium Trifluoro Trimethylsilyl Ethynyl Borate Transformations
Transition Metal Catalysis (e.g., Palladium, Rhodium, Copper)
Transition metal catalysis provides powerful tools for activating potassium organotrifluoroborates, including alkynyl derivatives like Potassium trifluoro((trimethylsilyl)ethynyl)borate. These reactions typically involve a transmetalation step from the tetracoordinate borate (B1201080) to the transition metal center.
Palladium: Palladium catalysis is extensively used for cross-coupling reactions involving organotrifluoroborates in what is a variation of the Suzuki-Miyaura coupling. Potassium alkynyltrifluoroborates, which are air- and moisture-stable crystalline solids, readily couple with aryl and alkenyl halides or triflates. organic-chemistry.org These reactions often exhibit high yields and tolerate a wide array of functional groups. A common catalytic system for this transformation involves a palladium source, such as PdCl₂(dppf)·CH₂Cl₂, and a base in an appropriate solvent. nih.govacs.org The reaction proceeds via a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) species, transmetalation with the alkynyltrifluoroborate, and reductive elimination to yield the coupled product and regenerate the catalyst.
Table 1: Representative Palladium-Catalyzed Cross-Coupling of Potassium Alkynyltrifluoroborates with Aryl Halides
| Alkynyltrifluoroborate (R-C≡C-BF₃K) | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| R = n-Butyl | 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene/H₂O | 95 |
| R = Cyclohexyl | 1-Iodonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 88 |
| R = Phenyl | 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₃PO₄ | DMF | 92 |
| R = Trimethylsilyl (B98337) | 4-Iodotoluene | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 91 |
This table presents typical data for alkynyltrifluoroborates to illustrate the general reaction conditions and yields. Data is compiled from representative literature on Suzuki-Miyaura couplings of similar compounds.
Rhodium: Rhodium catalysts are effective for 1,2- and 1,4-addition reactions of organotrifluoroborates to electrophiles such as aldehydes, imines, and α,β-unsaturated systems. ed.ac.ukresearchgate.net While extensively studied for aryl- and alkenyltrifluoroborates, the application to alkynyltrifluoroborates is also established. These reactions often proceed more rapidly with trifluoroborate salts compared to their corresponding boronic acids. researchgate.net The choice of chiral ligands in rhodium-catalyzed systems can also induce high levels of enantioselectivity in the addition products.
Copper: Copper catalysis offers a versatile platform for the transformation of organotrifluoroborates. An efficient copper-mediated method has been developed for coupling potassium alkynyltrifluoroborates with nitrogen nucleophiles, providing a direct, base-free, and room-temperature synthesis of ynamides. acs.org This transformation typically employs a copper(II) salt, such as Cu(OAc)₂, under an oxygen atmosphere. acs.org Furthermore, copper-catalyzed oxidative Heck-type reactions have been reported for alkyltrifluoroborates, showcasing the potential for copper to mediate C-C bond formation through radical intermediates. nih.gov Copper catalysis is also pivotal in various fluoroalkylation reactions. nih.gov
Table 2: Copper-Catalyzed Synthesis of Ynamides from Potassium Alkynyltrifluoroborates
| Alkynyltrifluoroborate (R-C≡C-BF₃K) | Amide | Copper Salt | Solvent | Yield (%) |
| R = Phenyl | Oxazolidinone | Cu(OAc)₂ | Dichloromethane | 85 |
| R = n-Hexyl | Oxazolidinone | Cu(OAc)₂ | Dichloromethane | 75 |
| R = Trimethylsilyl | Pyrrolidinone | Cu(OAc)₂ | Dichloromethane | 68 |
| R = Cyclohexylethynyl | Oxazolidinone | Cu(OAc)₂ | Dichloromethane | 71 |
This table illustrates the scope of the copper-catalyzed alkynylation of amides. Data is based on reported methodologies for this transformation. acs.org
Metal-Free Catalysis and Frustrated Lewis Pair (FLP) Chemistry
In the absence of transition metals, the reactivity of compounds like this compound can be harnessed through alternative activation modes.
One prominent area of metal-free catalysis is Frustrated Lewis Pair (FLP) chemistry. An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This unquenched reactivity allows the pair to activate a variety of small molecules and unsaturated substrates, including alkynes. rsc.org
The interaction of an FLP with a terminal alkyne can lead to either C-H activation or addition across the triple bond. researchgate.net For a substituted alkyne like the ((trimethylsilyl)ethynyl) moiety, the FLP could potentially activate the C≡C bond. The Lewis acidic component (e.g., a bulky borane (B79455) like B(C₆F₅)₃) would interact with the π-system of the alkyne, rendering it more electrophilic, while the Lewis basic component (e.g., a hindered phosphine) could add to the other carbon of the triple bond. This activation can facilitate subsequent transformations such as hydrocarbation or cycloaddition reactions. nih.govrsc.org While specific studies on this compound in FLP chemistry are not widespread, the known reactivity of alkynes with FLPs suggests a promising area for future research. nih.gov
Photoredox Catalysis in Organoboron Chemistry
Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. Potassium organotrifluoroborates have proven to be excellent precursors for carbon-centered radicals in these processes. nih.govresearchgate.net
The general mechanism involves the excitation of a photocatalyst (often a ruthenium or iridium complex, but increasingly also organic dyes) by visible light. winthrop.edu The excited-state photocatalyst can then engage in a single-electron transfer (SET) with the organotrifluoroborate. Typically, this is an oxidative process where the excited photocatalyst oxidizes the trifluoroborate salt, leading to the formation of a carbon-centered radical and BF₃. nih.gov
This generated radical can then participate in a variety of bond-forming reactions, including:
Radical-Radical Coupling: Coupling with other radical species, such as persistent acyl azolium radicals, to form new C-C bonds. nih.govresearchgate.net
Conjugate Addition: Addition to Michael acceptors.
Cyanation: Direct conversion of the organic group to a nitrile. rsc.org
This methodology provides a metal-free pathway (if an organic photocatalyst is used) for the functionalization of the organic group from the trifluoroborate salt, offering a distinct reaction pathway from traditional two-electron transition metal catalysis. nih.govresearchgate.net
Table 3: Photoredox-Catalyzed Radical Coupling of Potassium Organotrifluoroborates
| Organotrifluoroborate | Coupling Partner | Photocatalyst | Solvent | Product Type |
| Benzyl-BF₃K | Acyl Azolium | 4CzIPN | Acetonitrile (B52724) | Substituted Ketone |
| Isopropyl-BF₃K | Phenyl Vinyl Sulfone | fac-Ir(ppy)₃ | DMF | Alkylated Sulfone |
| Cyclohexyl-BF₃K | N-Tosyloxyphthalimide | Ru(bpy)₃Cl₂ | Acetonitrile | Alkyl Halide |
| tert-Butyl-BF₃K | NFPy+ BF₄⁻ | 4CzIPN | Acetonitrile | Alkyl Nitrile |
This table showcases the versatility of organotrifluoroborates in photoredox catalysis with various coupling partners and photocatalysts. Data is representative of published findings in the field. nih.gov
Asymmetric Synthesis Utilizing Potassium Trifluoro Trimethylsilyl Ethynyl Borate
Chiral Ligand and Auxiliary Approaches in Cross-Coupling
The enantioselective functionalization of molecules through transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. In the context of using organotrifluoroborates like potassium trifluoro((trimethylsilyl)ethynyl)borate, asymmetry is typically induced by employing chiral ligands that coordinate to the metal center or by attaching a chiral auxiliary to the substrate. wikipedia.orgsigmaaldrich.com
Chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, are frequently used in rhodium- and palladium-catalyzed reactions to create a chiral environment around the metal catalyst. This chiral pocket influences the geometry of the transition state during the key steps of the catalytic cycle, such as transmetalation and reductive elimination, thereby directing the formation of one enantiomer over the other. For instance, rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to electron-deficient olefins often utilizes the (R)- or (S)-BINAP ligand to achieve high enantioselectivity. researchgate.net Similarly, palladium-catalyzed asymmetric Suzuki-Miyaura couplings can achieve high levels of enantioselectivity through the use of specifically designed chiral ligands. springernature.com
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. This strategy has been applied in various transformations involving organoboron compounds. For example, a chiral auxiliary can be attached to an alkenylboronate ester to facilitate diastereoselective reactions, such as intramolecular photocycloadditions, which ultimately lead to the synthesis of complex chiral molecules. nih.gov
The selection of the chiral ligand or auxiliary is critical and often depends on the specific substrates and reaction conditions. The development of new and more effective chiral ligands continues to expand the scope and efficiency of these asymmetric cross-coupling reactions.
Table 7.1.1: Examples of Chiral Ligands in Asymmetric Cross-Coupling of Boron Reagents This table presents examples of chiral ligands used in asymmetric reactions involving general organoboron reagents to illustrate the approach.
| Reaction Type | Catalyst/Ligand System | Substrates | Product Type | Enantioselectivity (ee) |
|---|---|---|---|---|
| Rh-catalyzed 1,4-Addition | [Rh(acac)(C₂H₄)₂] / (R)-BINAP | Arylboronic acids + α,β-Unsaturated esters | Chiral β-aryl esters | Up to 99% ee |
| Pd-catalyzed Allylic Alkylation | Pd(OAc)₂ / Josiphos ligand | Potassium 2-butenyltrifluoroborates + Aryl bromides | Chiral allylated arenes | High ee reported |
| Rh-catalyzed Allylic Arylation | Rhodium Complex / Chiral Diene | Racemic allyl halides + Arylboronic acids | Chiral allylic arylation products | >95% ee springernature.com |
Boron-Directed Atroposelective Synthesis
Atroposelective synthesis aims to control the formation of axial chirality, which arises from restricted rotation around a single bond, most commonly found in biaryl compounds. While specific examples detailing the use of the trifluoroboro group of this compound to direct atroposelective synthesis are not prevalent, the principle of using boron-containing functional groups as directing elements is an emerging area.
In this strategy, the boron moiety can serve multiple roles. It can act as a handle for cross-coupling to form the biaryl axis and subsequently function as a bulky group that influences the rotational barrier and thermodynamic preference for one atropisomer. The boron group can also engage in intramolecular coordination with a directing group on the adjacent ring, creating a rigid transition state that favors the formation of a single atropisomeric product during the C-C bond-forming event.
While the direct application with alkynyltrifluoroborates is less documented, related strategies with boronic acids and esters have shown promise. For example, the atroposelective synthesis of biaryl compounds can be achieved through Suzuki-Miyaura coupling where chiral ligands on the palladium catalyst control the stereochemical outcome of the axis formation. The development of methods where the boron group itself is the primary stereocontrolling element is a subject of ongoing research.
Stereospecific Transformations for Chiral Product Formation
Stereospecific transformations are reactions where a specific stereoisomer of the starting material reacts to give a specific stereoisomer of the product. researchgate.net This is particularly valuable when working with enantioenriched organoboron compounds, as it allows for the conversion of the C-B bond into other functional groups with retention or inversion of configuration at the chiral center. nih.govnih.govbris.ac.uk
Potassium organotrifluoroborates, derived from enantioenriched secondary boronic esters, can undergo stereospecific cross-coupling reactions. researchgate.netnih.gov For instance, palladium-catalyzed Suzuki-Miyaura coupling of chiral secondary organotrifluoroborates with aryl halides can proceed with high stereochemical fidelity. nih.govnih.gov The mechanism often involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination. To avoid competing pathways like β-hydride elimination, which can erode stereochemical purity, ligands that promote rapid reductive elimination are crucial. nih.gov
The success of these transformations relies on the configurational stability of the organometallic intermediates formed after transmetalation from boron to the transition metal (e.g., palladium or copper). nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to transform a chiral C-B bond into C-C, C-O, C-N, and C-X bonds, providing access to a wide array of enantiomerically pure compounds from a single chiral boronate precursor. researchgate.netnih.gov
Table 7.3.1: Examples of Stereospecific Cross-Coupling of Chiral Boron Reagents
| Boron Reagent Type | Coupling Partner | Catalyst System | Transformation | Stereochemical Outcome |
|---|---|---|---|---|
| Enantioenriched secondary alkylboronic esters | Aryl/Alkenyl halides | Pd₂(dba)₃ / TMEDA | C(sp³)-C(sp²) bond formation | Inversion of configuration rsc.org |
| Potassium 1-(benzyloxy)alkyltrifluoroborates | Aryl/Heteroaryl chlorides | Palladium / Phosphine ligand | Formation of protected secondary alcohols | High stereospecificity nih.gov |
| Enantioenriched secondary pinacol (B44631) boronic esters | Alkynyl bromides, Allyl halides | Copper cyanide | Formation of C-C, C-N bonds | Stereospecific nih.gov |
Asymmetric Michael Additions (General Organotrifluoroborates)
The Michael addition, or conjugate 1,4-addition, is a powerful method for C-C bond formation. rsc.org Organotrifluoroborates, including aryl, alkenyl, and alkynyl variants, can serve as effective nucleophiles in asymmetric Michael additions to α,β-unsaturated compounds such as enones, esters, and amides. beilstein-journals.orgnsf.gov The stereoselectivity of these reactions is typically controlled by a chiral catalyst, which can be a transition metal complex or an organocatalyst. beilstein-journals.orgresearchgate.net
Rhodium complexes bearing chiral phosphine ligands like BINAP have been extensively used to catalyze the enantioselective 1,4-addition of organotrifluoroborates to cyclic and acyclic enones. researchgate.net These reactions often require aqueous conditions for the slow hydrolysis of the trifluoroborate to the active boronic acid species.
More recently, organocatalysis has emerged as a complementary approach. Chiral Brønsted acids, such as those derived from BINOL, can activate the α,β-unsaturated acceptor and simultaneously create a chiral environment, guiding the nucleophilic attack of the organotrifluoroborate. nsf.govresearchgate.net This methodology has been successfully applied to the synthesis of chiral ketones and esters with high enantiomeric excesses. nsf.gov The reaction conditions are often mild, avoiding the use of transition metals. The versatility of organotrifluoroborates as nucleophiles in these transformations makes them valuable reagents for constructing complex chiral molecules. nsf.govresearchgate.net
Table 7.4.1: Asymmetric Michael Addition of Organotrifluoroborates to Enones
| Organotrifluoroborate | Michael Acceptor | Catalyst/Ligand | Yield | Enantioselectivity (ee) |
|---|---|---|---|---|
| Potassium aryltrifluoroborates | Cyclic enones | Pd(OAc)₂ / Chiral phosphine | Up to 99% | Up to 96% ee beilstein-journals.org |
| Potassium alkynyltrifluoroborate | Doubly vinylogous ester | Bisperfluorotoluyl-BINOL | Good | 95% ee nsf.gov |
| Potassium 4-methoxyphenyltrifluoroborate | Doubly vinylogous ester | Bisperfluorotoluyl-BINOL | Good | High ee reported nsf.gov |
Advanced and Emerging Methodologies in Potassium Trifluoro Trimethylsilyl Ethynyl Borate Chemistry
Development of Novel Organoborate Ionic Liquids for Electrochemical Applications
The transformation of stable organoboron compounds, such as potassium trifluoro((trimethylsilyl)ethynyl)borate, into ionic liquids (ILs) is a burgeoning area of materials science. These novel organoborate ILs are particularly promising for electrochemical applications due to their unique combination of properties.
Organoborate ILs are synthesized by pairing a bulky, asymmetric organic cation (e.g., 1-ethyl-3-methylimidazolium, [EMIm]⁺) with a custom-designed borate (B1201080) anion derived from a potassium trifluoroborate precursor. The process typically involves a salt metathesis reaction where the potassium cation is exchanged for the organic cation. While direct conversion of this compound to an IL is a specialized topic, the broader class of organotrifluoroborate-derived ILs demonstrates significant potential. For instance, related ethyl-, vinyl-, and ethynyltricyanoborates have been successfully prepared from potassium trifluoroborates and converted into room-temperature ionic liquids (RTILs). researchgate.net
These resulting ILs often exhibit desirable characteristics for electrochemical devices like supercapacitors and batteries. mdpi.comresearchgate.net Key properties include:
High Thermal Stability: They can operate over a wide temperature range without decomposition. researchgate.net
Wide Electrochemical Window: They remain stable at high voltages, enabling higher energy density devices. researchgate.netresearchgate.net
Low Volatility and Non-flammability: These "green" properties make them safer alternatives to conventional organic electrolytes. researchgate.netutexas.edu
Good Ionic Conductivity: They efficiently transport charge, which is crucial for device performance. researchgate.net
Research has shown that structural modifications to the borate anion, such as changing the length of an alkyl chain or introducing functional groups like the (trimethylsilyl)ethynyl moiety, can fine-tune these properties. researchgate.net For example, the viscosity and conductivity of the IL can be systematically adjusted, which directly impacts the performance of electrochemical devices. researchgate.netresearchgate.net The table below summarizes typical properties of related organoborate-based ionic liquids, illustrating their suitability for these applications.
| Property | Typical Value for Organoborate ILs | Significance in Electrochemical Applications |
| Melting Point | Often below room temperature (as low as -57 °C) researchgate.net | Enables a wide liquid-phase operating temperature range for devices. mdpi.com |
| Thermal Stability | Decomposition temperatures often >300 °C | Ensures safety and longevity, especially under high-current conditions. researchgate.net |
| Electrochemical Window | Up to 5.8 V researchgate.net | Allows for higher operating voltages, leading to greater energy storage. mdpi.com |
| Ionic Conductivity | Up to 17.6 mS·cm⁻¹ at 20 °C researchgate.net | Facilitates rapid charge and discharge cycles in batteries and capacitors. |
| Viscosity | Low to moderate (e.g., 14.0 mPa·s at 20 °C) researchgate.net | Lower viscosity improves ion mobility and, consequently, conductivity. researchgate.net |
Integration into Automated Synthesis and High-Throughput Experimentation
The exceptional stability of potassium organotrifluoroborates makes them highly suitable for modern automated synthesis and high-throughput experimentation (HTE) platforms. sigmaaldrich.com Unlike many sensitive organometallic reagents, this compound is a crystalline solid that is stable to air and moisture, allowing it to be handled and stored without special precautions. researchgate.netsigmaaldrich.com This robustness is a significant advantage in automated workflows where reagents may be arrayed in well-plates and exposed to the atmosphere for extended periods. nih.govnih.gov
HTE involves running hundreds or even thousands of chemical reactions in parallel on a microliter scale to rapidly screen variables such as catalysts, ligands, solvents, and bases. nih.govnih.govresearchgate.net This approach accelerates the discovery of new reactions and the optimization of existing ones. researchgate.nettrajanscimed.com The solid, non-volatile nature of this compound allows for precise dispensing by automated powder handling systems, eliminating the inaccuracies and challenges associated with handling viscous or volatile liquids. trajanscimed.com
A typical HTE workflow to optimize a Suzuki-Miyaura cross-coupling reaction involving this compound would involve the following automated steps:
Reagent Dispensing: An automated system dispenses stock solutions of various aryl halides, catalysts, and ligands into the wells of a 96-well or 1536-well microtiter plate. nih.govnih.gov
Borate Addition: A robotic powder dispensing unit adds a precise amount of solid this compound to each well. trajanscimed.com
Solvent and Base Addition: Liquid handling robots add different solvents and base solutions to the wells according to a predefined experimental design.
Reaction Execution: The plate is sealed and agitated at a controlled temperature for a set period. researchgate.net
Analysis: The reaction outcomes are analyzed using high-throughput techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the yield of the desired product in each well. nih.gov
This systematic approach allows researchers to rapidly map complex reaction spaces and identify optimal conditions with minimal material consumption. nih.gov The table below illustrates a hypothetical HTE screening plate layout for a cross-coupling reaction.
| Well | Catalyst (e.g., Palladium) | Ligand (e.g., Phosphine) | Base (e.g., Carbonate) | Solvent (e.g., Alcohol/Water) |
| A1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Isopropanol/H₂O |
| A2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Isopropanol/H₂O |
| B1 | PdCl₂(dppf) | (none) | K₂CO₃ | Isopropanol/H₂O |
| B2 | PdCl₂(dppf) | (none) | Cs₂CO₃ | Isopropanol/H₂O |
| ... | ... | ... | ... | ... |
Furthermore, the principles of automated synthesis are being extended to continuous flow chemistry, where reagents are pumped through reactors for continuous production. The development of a continuous flow process for producing potassium bromomethyltrifluoroborate demonstrates that this class of reagents is amenable to large-scale, automated manufacturing, a concept that could be adapted for ethynyl (B1212043) derivatives. researchgate.net
Cascade and Multi-Component Reactions
This compound and related organotrifluoroborates are valuable building blocks in cascade and multi-component reactions (MCRs). researchgate.netnih.gov MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all starting materials. beilstein-journals.orgnih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and energy. nih.gov
Organoboron reagents are well-suited for MCRs because of their stability and versatile reactivity. researchgate.netnih.gov In these reactions, the organotrifluoroborate can act as a nucleophilic partner in transition-metal-catalyzed processes or participate in radical-mediated transformations. For instance, a visible-light-induced three-component reaction has been developed involving potassium alkyltrifluoroborates, sulfur dioxide, and allylic bromides to generate allylic sulfones. researchgate.net In this process, the photocatalyst initiates the formation of an alkyl radical from the trifluoroborate, which is then trapped by sulfur dioxide before reacting with the allyl bromide. researchgate.net
While specific MCRs involving this compound are an emerging area, its structure suggests several potential applications. The ethynyl group is a versatile functional handle for cycloaddition reactions, and the trimethylsilyl (B98337) group can be readily removed to unveil a terminal alkyne for further functionalization.
A general scheme for a potential multi-component reaction could involve the palladium-catalyzed coupling of an aryl halide (Component A), this compound (Component B), and a third reactant (Component C) that traps a reactive intermediate. This allows for the rapid assembly of complex molecular architectures from simple precursors.
| Reaction Type | Reactants | Product Class | Key Advantage |
| Visible-Light Mediated Sulfonylation researchgate.net | Potassium Alkyltrifluoroborate, Sulfur Dioxide, Allylic Bromide | Allylic Sulfones | Forms C-S bonds under mild, photocatalytic conditions. |
| Petasis Borono-Mannich (Borylated Variant) | Amine, Aldehyde, Vinyl Boronic Acid (related to alkynyl borates) | Allylic Amines | Creates complex amines from readily available starting materials. |
| Suzuki-Type MCR | Aryl Halide, this compound, Third trapping agent (e.g., allene, CO) | Highly functionalized alkynes | Rapid construction of molecular complexity around an alkyne scaffold. beilstein-journals.org |
The involvement of organotrifluoroborates in such sophisticated transformations underscores their growing importance in modern organic synthesis for the efficient construction of molecules relevant to medicinal chemistry and materials science. nih.gov
Future Research Directions and Outlook
Exploration of Unconventional Reactivity Modes
The future of organic synthesis lies in the development of novel transformations that proceed under mild and selective conditions. For Potassium trifluoro((trimethylsilyl)ethynyl)borate, a significant area of future research will be the exploration of unconventional reactivity modes, particularly those that move beyond traditional transition-metal-catalyzed cross-coupling reactions.
A key avenue of exploration is the burgeoning field of transition-metal-free chemistry . Recent studies on alkynyl trifluoroborates have highlighted their intrinsic nucleophilicity and oxidative stability, which allows them to participate in a variety of reactions without the need for transition metal catalysts. rsc.orgdntb.gov.ua Future research on this compound will likely focus on its participation in:
Boron-directed alkynylation and cycloaddition reactions : The trifluoroborate moiety can act as a directing group, facilitating reactions at specific positions. The coordination of Lewis bases to the boron atom can enhance the rate and regioselectivity of these transformations. rsc.org The interplay between the trifluoroborate and the sterically demanding trimethylsilyl (B98337) group could lead to unique selectivity in cycloaddition reactions.
Radical-polar crossover reactions : The oxidative stability of alkynyl trifluoroborates makes them suitable partners in oxidative alkynylation of alkenes through a radical-polar crossover mechanism. rsc.org Investigating the influence of the trimethylsilyl group on the stability and reactivity of the radical intermediates will be a crucial aspect of this research.
Photocatalysis represents another frontier for unconventional reactivity. The photocatalytic activation of organotrifluoroborates has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net Future studies will likely investigate the photocatalytic activation of the C-B bond in this compound to generate alkynyl radicals. researchgate.net These radicals can then participate in a variety of transformations, expanding the synthetic utility of this compound. The electron-donating nature of the trimethylsilyl group may influence the redox potential of the trifluoroborate, offering opportunities for selective activation.
Development of Sustainable and Environmentally Benign Protocols
The principles of green chemistry are increasingly guiding synthetic methodology development. Future research on this compound will undoubtedly focus on creating more sustainable and environmentally friendly protocols.
One promising approach is the development of transition-metal-free cross-coupling reactions . While traditional cross-coupling reactions often rely on precious and toxic heavy metals, recent advances have demonstrated the feasibility of silylboronate-mediated cross-couplings of organic fluorides with amines without a transition metal catalyst. nih.govfrontiersin.org Exploring similar transition-metal-free couplings using this compound as the nucleophilic partner would be a significant step towards more sustainable synthesis. The use of silylboronates in these reactions suggests a potential for synergistic reactivity with the trimethylsilyl group of the target compound. nih.govfrontiersin.org
The development of reactions that proceed under photocatalyst-free, visible-light-induced conditions is another key area of sustainable chemistry. rsc.orgresearchgate.net Research in this direction would aim to activate this compound using visible light, potentially in the presence of a simple organic initiator, to trigger desired chemical transformations. This would eliminate the need for often expensive and metal-based photocatalysts.
Furthermore, the design of catalytic systems that operate in environmentally benign solvents , such as water or bio-based solvents, will be a priority. The ionic nature of potassium trifluoroborate salts often imparts some water solubility, which could be exploited in developing aqueous reaction media.
Below is a table summarizing potential sustainable protocols for reactions involving alkynyl trifluoroborates, which can serve as a guide for future research on the trimethylsilyl-substituted variant.
| Reaction Type | Catalyst System | Solvent | Key Sustainability Feature |
| Defluoroamination | Silylboronate/KOtBu | Diglyme | Transition-metal-free |
| Defluorosilylation | Silylboronate/KOtBu | c-hex/THF | Transition-metal-free |
| Cyanosilylation | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | Solvent-free | Low catalyst loading, solvent-free |
| Trifluoromethylalkynylation | Benzoyl Peroxide (initiator) | Not specified | Photocatalyst-free, visible light |
New Catalytic Paradigms and Mechanistic Discoveries
A deeper understanding of reaction mechanisms is crucial for the development of new and improved catalytic systems. For this compound, future research will focus on elucidating the intricate details of its reactivity and leveraging this knowledge to design novel catalytic paradigms.
Density Functional Theory (DFT) studies will play a pivotal role in understanding the reaction pathways and selectivity of transformations involving this compound. researchgate.netresearchgate.netfigshare.comrsc.orgmdpi.com Computational modeling can provide insights into the transition states of key steps, the role of the trimethylsilyl group in influencing reactivity, and the nature of catalyst-substrate interactions. mdpi.com This theoretical understanding will guide the rational design of more efficient and selective catalysts.
The exploration of dual catalytic systems , where two different catalysts work in concert to promote a transformation, is a rapidly growing area of research. Future investigations could explore the use of this compound in dual catalytic cycles, for example, combining photoredox catalysis with another catalytic cycle to achieve novel transformations.
A critical aspect of future mechanistic studies will be to unravel the precise role of the trimethylsilyl group . This bulky and electronically influential group can impact the steric environment around the reactive center, influence the electronic properties of the alkyne, and potentially participate in the reaction mechanism itself. Understanding these effects will be key to unlocking the full synthetic potential of this compound.
The table below outlines potential areas for mechanistic investigation and the development of new catalytic paradigms.
| Research Area | Key Questions to Address | Potential Impact |
| DFT Mechanistic Studies | What is the transition state geometry in key reactions? How does the TMS group influence activation barriers? | Rational design of more efficient and selective catalysts. |
| Dual Catalysis | Can this compound be used in synergistic catalytic cycles? | Access to novel and complex molecular architectures. |
| Role of the Trimethylsilyl Group | How does the TMS group affect the steric and electronic properties of the alkyne? Does it participate in the reaction mechanism? | Development of new synthetic strategies that exploit the unique properties of the TMS group. |
| Photocatalytic Activation Pathways | What is the mechanism of photocatalytic activation of the C-B bond? Can selective activation be achieved? | Development of mild and selective methods for generating alkynyl radicals. |
Q & A
Q. What is the general synthetic procedure for Potassium trifluoro((trimethylsilyl)ethynyl)borate?
The compound is typically synthesized via lithiation of the trimethylsilyl-protected alkyne precursor, followed by reaction with triisopropyl borate and subsequent treatment with KHF₂. For example, analogous syntheses involve deprotonation of ethynyl substrates (e.g., 1-ethynyl-4-fluorobenzene) with n-BuLi at low temperatures (-78°C) in THF, followed by borate formation and precipitation with KHF₂ . Key steps include strict anhydrous conditions, inert atmosphere (N₂/Ar), and stoichiometric control of reagents (e.g., 1.5–2.2 equiv. of n-BuLi).
Q. How should this compound be stored to ensure stability?
The compound should be stored at room temperature in a tightly sealed container under inert gas (e.g., N₂), protected from moisture and light. Similar potassium trifluoroborates exhibit hygroscopic tendencies; thus, desiccants like silica gel are recommended. Avoid exposure to strong acids/bases or oxidizing agents .
Q. What spectroscopic methods are used to characterize this compound?
Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F, and ¹¹B), IR, and elemental analysis. For example, ¹⁹F NMR typically shows a triplet near δ -135 ppm (BF₃⁻ group), while ¹H NMR resolves ethynyl proton signals around δ 0.1–0.3 ppm (trimethylsilyl group). ¹¹B NMR may display a quartet (~30 ppm) due to boron-fluorine coupling .
Advanced Research Questions
Q. How can competing side reactions (e.g., proto-deboronation) be minimized during synthesis?
Proto-deboronation is mitigated by:
Q. What strategies optimize cross-coupling reactions involving this reagent?
Palladium or copper catalysts (e.g., Pd(PPh₃)₄, CuI) are effective for Sonogashira or Suzuki-Miyaura couplings. Key parameters include:
Q. How does the trimethylsilyl group influence reactivity in alkynylation reactions?
The trimethylsilyl moiety acts as a stabilizing group, reducing alkyne acidity and preventing undesired polymerization. It also facilitates regioselective coupling by directing electrophilic metalation. Post-coupling, the silyl group can be removed under mild conditions (e.g., TBAF) .
Q. What are common challenges in scaling up this compound’s synthesis, and how are they addressed?
Challenges include:
- Low solubility : Continuous Soxhlet extraction improves purity by separating inorganic byproducts (e.g., Li salts) .
- Exothermic reactions : Stepwise addition of n-BuLi and temperature control (-78°C to 0°C gradients) prevent thermal runaway .
Troubleshooting and Data Analysis
Q. How to interpret contradictory NMR data for this compound?
Discrepancies may arise from:
Q. Why might reaction yields drop when using aged batches of this reagent?
Decomposition via hydrolysis generates free alkyne and BF₃·OH⁻. Validate purity via ¹⁹F NMR before use. Recrystallization from acetone/Et₂O restores activity .
Application-Oriented Questions
Q. Can this reagent participate in tandem catalytic cycles (e.g., C–H activation followed by cross-coupling)?
Yes. For example, in Pd-catalyzed systems, the trifluoroborate acts as both a directing group (via B–F···Pd interactions) and a coupling partner. This enables one-pot transformations of alkynes to biaryls or heterocycles .
Q. How does this compound compare to other alkynyl trifluoroborates in click chemistry?
The trimethylsilyl group enhances stability compared to unprotected alkynyl trifluoroborates, enabling storage and handling in air for short periods. However, it requires desilylation before CuAAC (click) reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
